

# In-Depth Technical Guide to Pyraclostrobin-d6: Chemical Properties, Structure, and Methodologies

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to **Pyraclostrobin-d6**. This deuterated analog of the widely used fungicide Pyraclostrobin serves as an essential internal standard for quantitative analysis in various matrices.

### **Chemical Properties and Structure**

**Pyraclostrobin-d6** is a stable isotope-labeled version of Pyraclostrobin, where six hydrogen atoms have been replaced by deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Table 1: General and Chemical Properties of Pyraclostrobin-d6



Property	Value	Source(s)
Chemical Name	N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-(methoxy-d3)-carbamic acid methyl-d3 ester	[1][2]
Synonyms	Pyraclostrobin-d6	[1][3]
CAS Number	175013-18-0 (unlabeled)	[1][2][3]
Molecular Formula	C19H12D6CIN3O4	[1][2][3]
Molecular Weight	393.85 g/mol	[1][2][3]
Appearance	Beige solid/powder	[1]
Purity	>95% (typically analyzed by HPLC)	[2]

Table 2: Physical and Chemical Data of Pyraclostrobin (Non-deuterated)

Data for the non-deuterated form is provided as a close approximation. Specific data for **Pyraclostrobin-d6** is not readily available.

Property	Value	Source(s)
Melting Point	63.7 - 65.2 °C	[4]
Solubility	Water: 1.9 mg/L (20 °C) Organic Solvents (approximate): - Ethanol: ~10 mg/mL - DMSO: ~30 mg/mL - Dimethylformamide (DMF): ~30 mg/mL	Cayman Chemical
UV/Vis Absorbance	λmax: 277 nm	Cayman Chemical

### **Chemical Structure**



The chemical structure of **Pyraclostrobin-d6** is provided below, indicating the positions of the deuterium labels on the methoxy and methyl ester groups.

SMILES: [2H]C([2H])([2H])OC(=O)N(OC([2H])([2H])[2H])c1ccccc1COc1ccn(-c2ccc(Cl)cc2)n1[1] InChI: InChI=1S/C19H18CIN3O4/c1-25-19(24)23(26-2)17-6-4-3-5-14(17)13-27-18-11-12-22(21-18)16-9-7-15(20)8-10-16/h3-12H,13H2,1-2H3/i1D3,2D3[1] InChI Key: HZRSNVGNWUDEFX-WFGJKAKNSA-N[1]

### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of **Pyraclostrobin-d6** are not extensively published. However, based on general principles of organic synthesis and analytical chemistry, representative methodologies can be outlined.

#### Synthesis of Pyraclostrobin-d6

A plausible synthetic route for **Pyraclostrobin-d6** would involve the use of deuterated reagents in the final steps of a synthesis pathway similar to that of unlabeled Pyraclostrobin. A general, multi-step synthesis of pyraclostrobin has been described.[5] The key step for introducing the deuterium labels would be the methylation reactions.

#### Illustrative Final Step:

A likely final step would involve the reaction of a precursor amine with deuterated methyl chloroformate (CD<sub>3</sub>O(CO)Cl) or a similar deuterated methylating agent to form the carbamate ester, and the use of deuterated methanol (CD<sub>3</sub>OD) in the formation of the methoxy group.

Note: A specific, validated synthesis protocol for **Pyraclostrobin-d6** is not publicly available.

### **Analytical Methodology: Quantification by LC-MS/MS**

**Pyraclostrobin-d6** is primarily used as an internal standard for the accurate quantification of Pyraclostrobin in complex matrices such as food, soil, and biological samples. A typical workflow involves extraction, cleanup, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation (QuEChERS Method - Modified)



The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis.

- Extraction:
  - 1. Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  - 2. Add 10 mL of acetonitrile.
  - 3. Spike with a known concentration of **Pyraclostrobin-d6** internal standard solution.
  - 4. Add a salt packet containing MgSO<sub>4</sub> and NaCl.
  - 5. Shake vigorously for 1 minute.
  - 6. Centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - 1. Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA, C18, and MgSO<sub>4</sub>).
  - 2. Vortex for 30 seconds.
  - 3. Centrifuge at 10,000 rpm for 2 minutes.
  - 4. The supernatant is ready for LC-MS/MS analysis.
- B. LC-MS/MS Instrumental Analysis
- Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 μm).
  - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - Flow Rate: 0.3 mL/min.



- Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS):
  - o Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Pyraclostrobin and Pyraclostrobin-d6.

■ Pyraclostrobin: e.g., m/z 388 → 194

■ Pyraclostrobin-d6: e.g., m/z 394 → 200

Table 3: Representative LC-MS/MS Parameters

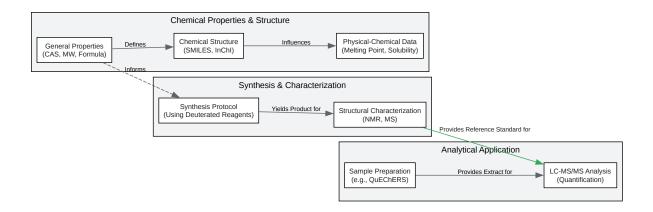
Parameter	Setting
LC Column	C18 Reverse-Phase
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	Time-programmed gradient from 5% to 95% B
Flow Rate	0.3 mL/min
Ionization	ESI+
MRM Transition (Pyraclostrobin)	388 → 194 (Quantifier), 388 -> 163 (Qualifier)
MRM Transition (Pyraclostrobin-d6)	394 → 200 (Quantifier)

#### **Visualizations**

#### **Logical Relationship of Pyraclostrobin-d6 Information**

The following diagram illustrates the interconnectedness of the information presented in this guide, from the fundamental chemical properties to its application.





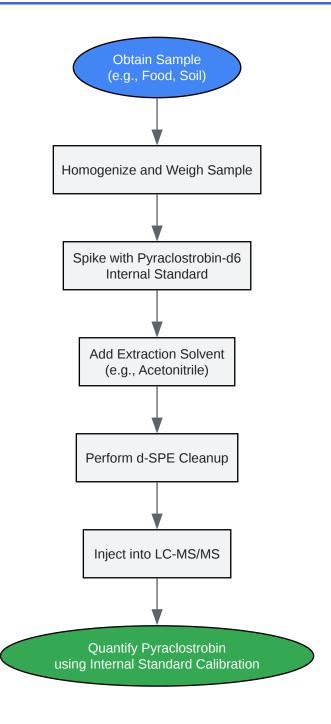
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Caption: Logical workflow for **Pyraclostrobin-d6** from properties to application.

#### **Experimental Workflow for Quantification**

This diagram outlines the typical experimental steps for using **Pyraclostrobin-d6** as an internal standard in a quantitative analysis.





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Caption: Workflow for quantitative analysis using Pyraclostrobin-d6.

## **Safety Information**

The safety data for **Pyraclostrobin-d6** is expected to be very similar to that of Pyraclostrobin. The following information is based on the Safety Data Sheet (SDS) for Pyraclostrobin.



- Hazard Statements: Harmful if swallowed. Causes skin irritation. Toxic if inhaled. Very toxic to aquatic life with long-lasting effects.[6][7][8]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Avoid release to the environment.[6]
- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8]

Users should always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

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